molecular formula C16H24N2O3 B14463988 1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate CAS No. 72461-59-7

1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate

Cat. No.: B14463988
CAS No.: 72461-59-7
M. Wt: 292.37 g/mol
InChI Key: AUMVSBGZUADBLE-UHFFFAOYSA-N
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Description

1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate is a complex organic compound that belongs to the piperazine family. Piperazines are a class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes a benzyloxyethyl group attached to the piperazine ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate typically involves multiple steps. One common method includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then further reacted with ethyl chloroacetate under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The benzyloxyethyl group plays a crucial role in its binding affinity and specificity. The compound may also influence cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazinepropionic acid, 4-(2-(benzyloxy)ethyl)-, hemihydrate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the benzyloxyethyl group enhances its solubility and reactivity, making it a valuable compound in various research fields .

Properties

CAS No.

72461-59-7

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

3-[4-(2-phenylmethoxyethyl)piperazin-1-yl]propanoic acid

InChI

InChI=1S/C16H24N2O3/c19-16(20)6-7-17-8-10-18(11-9-17)12-13-21-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,19,20)

InChI Key

AUMVSBGZUADBLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)O)CCOCC2=CC=CC=C2

Origin of Product

United States

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